Emofolin Sodium vs. Methotrexate in Resistant Experimental Tumor Systems
Emofolin sodium (MTHHF) demonstrates activity against experimental tumor systems resistant to methotrexate (MTX), a key differentiation from the first-line antifolate [1]. This property led to its advancement into clinical trials specifically targeting MTX-resistant settings.
| Evidence Dimension | Antitumor efficacy in MTX-resistant models |
|---|---|
| Target Compound Data | Active against MTX-resistant experimental tumor systems |
| Comparator Or Baseline | Methotrexate: resistant (no activity) |
| Quantified Difference | Qualitative: Active vs. Resistant |
| Conditions | Experimental tumor systems (specific cell lines not enumerated in abstract) |
Why This Matters
This provides a scientific rationale for selecting Emofolin sodium over methotrexate for experimental models designed to study antifolate resistance mechanisms or screen for compounds effective in MTX-refractory contexts.
- [1] Loo TL, Jiushi L, Lu K, Savaraj N. Clinical Pharmacokinetics of 5-Methyltetrahydrohomofolate. Cancer Res. 1983;43(2):921-924. View Source
